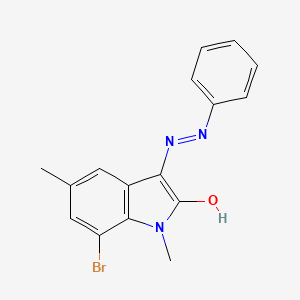![molecular formula C12H18ClN3O2 B3733066 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride](/img/structure/B3733066.png)
1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride
Vue d'ensemble
Description
1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride, commonly known as TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter (EAAT) family. EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their inhibition by TBOA leads to an increase in extracellular glutamate levels. TBOA has been widely used in scientific research to study the role of glutamate in various physiological and pathological processes.
Mécanisme D'action
TBOA inhibits the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters by binding to the transporter protein and blocking the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It can increase the release of various neurotransmitters, including dopamine, acetylcholine, and GABA. TBOA can also induce oxidative stress and activate various signaling pathways, including the MAPK/ERK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBOA in lab experiments is its selectivity for the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters, which allows for the specific inhibition of glutamate uptake. TBOA is also relatively stable and can be easily synthesized in large quantities. However, TBOA has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving TBOA. One area of interest is the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's. TBOA has been shown to be effective in reducing the toxic effects of amyloid-beta and alpha-synuclein, which are implicated in the pathogenesis of these diseases. Another area of interest is the development of more selective and potent inhibitors of the 1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride family of glutamate transporters, which could have therapeutic potential for a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
TBOA has been used extensively in scientific research to study the role of glutamate in various physiological and pathological processes. It has been shown to be effective in inhibiting glutamate uptake in a variety of cell types, including neurons, astrocytes, and microglia. TBOA has been used to study the role of glutamate in synaptic plasticity, learning and memory, neurodegenerative diseases, and pain.
Propriétés
IUPAC Name |
N-tert-butyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-12(2,3)14-11(16)9-15-6-4-10(5-7-15)8-13-17;/h4-8H,9H2,1-3H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPGBAISWPPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C[N+]1=CC=C(C=C1)C=NO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C[N+]1=CC=C(C=C1)/C=N/O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide;chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732989.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732994.png)
![N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3733001.png)
![N-(2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733012.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733018.png)
![2-[(2-phenylethyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B3733033.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-nitrobenzamide](/img/structure/B3733057.png)
![(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3733065.png)
![1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3733075.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3733081.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733086.png)
